

An In-depth Technical Guide to (-)-Sedamine Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Sedamine

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This technical guide provides a comprehensive overview of the structural analogs and derivatives of **(-)-sedamine**, a piperidine alkaloid. The document focuses on their synthesis, biological activities, and structure-activity relationships, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key relationships through diagrams.

Introduction to (-)-Sedamine

(-)-Sedamine is a naturally occurring piperidine alkaloid originally isolated from plants of the *Sedum* genus. Its structure features a 2-substituted piperidine ring with a (1S)-1-phenyl-1-ethanol substituent at the 2-position. The biological activities of **(-)-sedamine** itself are reported to include antispasmodic and potential neuroprotective effects. This has prompted further investigation into its structural analogs and derivatives to explore their therapeutic potential and to understand the structural requirements for biological activity.

Quantitative Biological Data

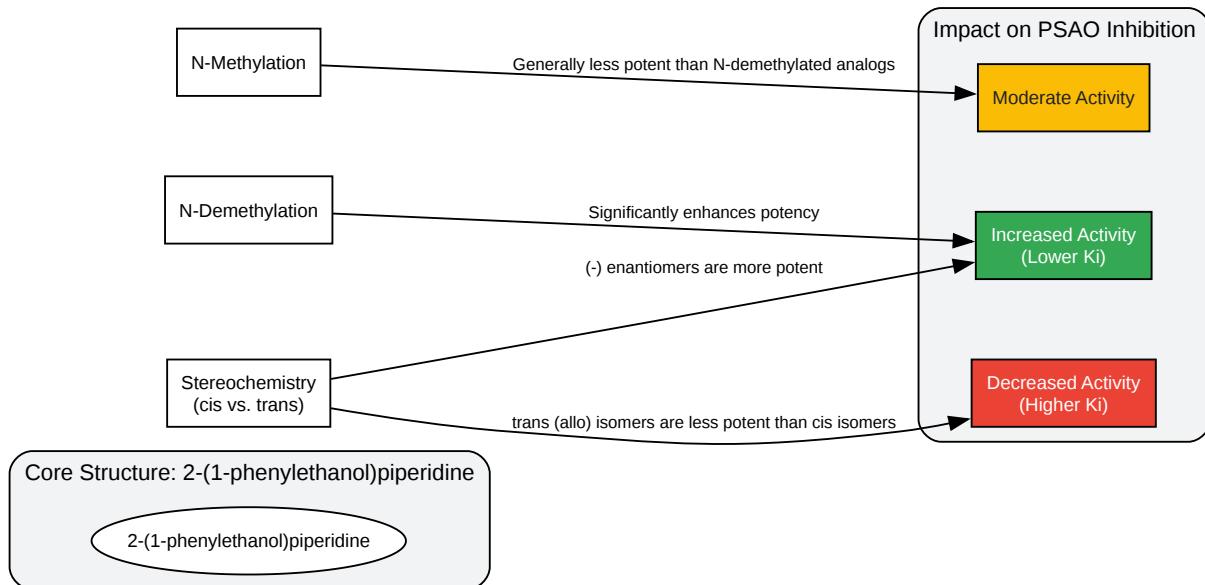
The primary biological activity reported for **(-)-sedamine** analogs is the inhibition of pea seedling amine oxidase (PSAO). The following table summarizes the inhibition constants (Ki) for **(-)-sedamine** and its derivatives against this enzyme.

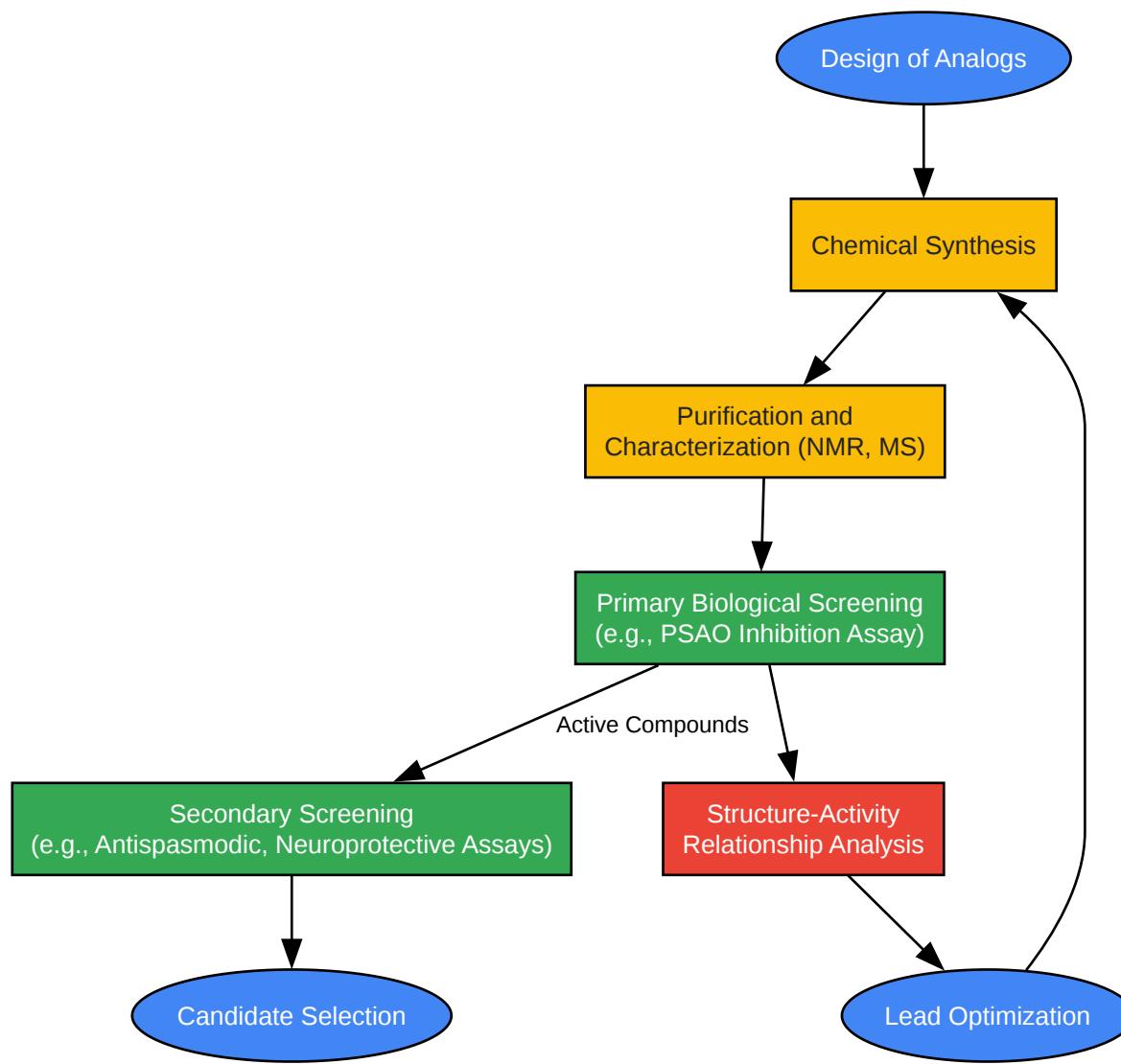
Compound	Structure	K _i (mM)[1]
(-)-Sedamine	N-methyl, cis-orientation of substituents	0.20
(+)-Sedamine	N-methyl, cis-orientation of substituents	0.35
(-)-Allosedamine	N-methyl, trans-orientation of substituents	1.0
(+)-Allosedamine	N-methyl, trans-orientation of substituents	>1.0
(-)-Nor-sedamine	N-demethyl, cis-orientation of substituents	0.03
(+)-Nor-sedamine	N-demethyl, cis-orientation of substituents	0.08
(-)-Norallosedamine	N-demethyl, trans-orientation of substituents	0.05
(+)-Norallosedamine	N-demethyl, trans-orientation of substituents	0.15

Structure-Activity Relationship (SAR)

The available data on the inhibition of pea seedling amine oxidase (PSAO) by **(-)-sedamine** and its analogs reveals key structure-activity relationships.

A DOT script visualizing the SAR is provided below:





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References

- 1. Neuroprotection of a sesamin derivative, 1, 2-bis [(3-methoxyphenyl) methyl] ethane-1, 2-dicarboxylic acid (MMEDA) against ischemic and hypoxic neuronal injury - PMC [pmc.ncbi.nlm.nih.gov]

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